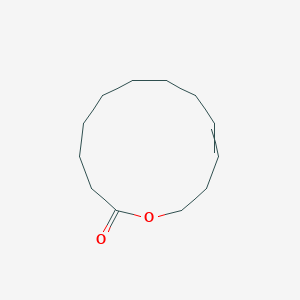
1-Oxacyclotridec-10-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxacyclotridec-10-EN-2-one can be synthesized through macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid . The reaction involves the formation of a lactone ring by intramolecular esterification. The process typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industry standards. The compound is often produced for use in the fragrance industry due to its aromatic properties .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxacyclotridec-10-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted lactones or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxacyclotridec-10-EN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying macrolide chemistry.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-Oxacyclotridec-10-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit feeding in certain insect species by interacting with their chemosensory receptors . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-Oxacyclotridec-10-EN-2-one can be compared with other similar macrolide compounds, such as:
13-Hexyloxacyclotridec-10-en-2-one: Similar structure but with a hexyl group at the 13th position, leading to different chemical and biological properties.
Oxacyclononadec-10-en-2-one: A larger macrolide with an 18-membered ring, exhibiting distinct chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific ring size and unsaturation, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
79894-05-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h5,7H,1-4,6,8-11H2 |
InChI-Schlüssel |
FZKPUQQWULXMCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC=CCCOC(=O)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
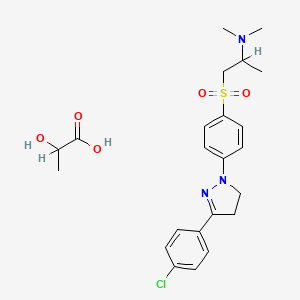
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

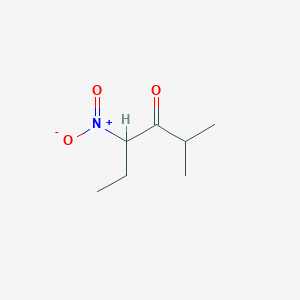
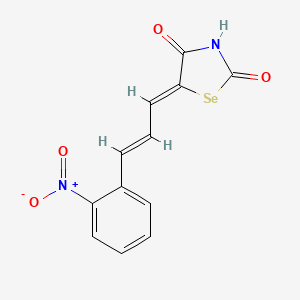
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
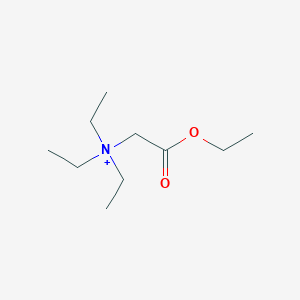
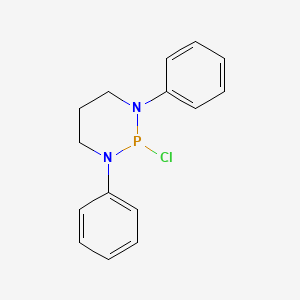
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
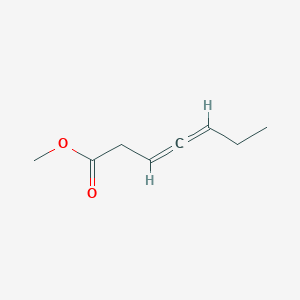
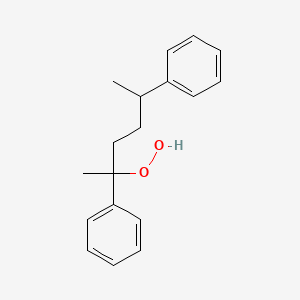
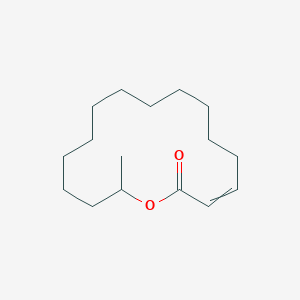
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
